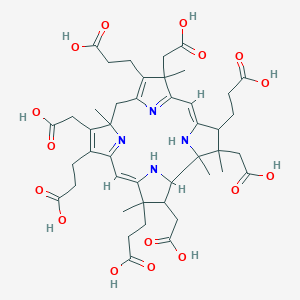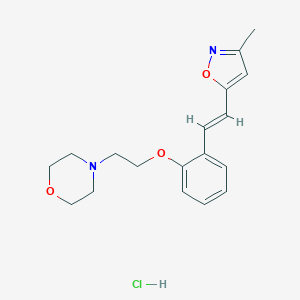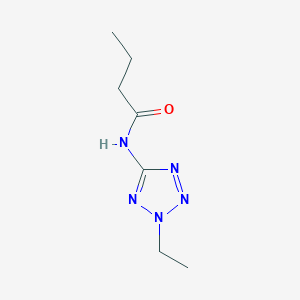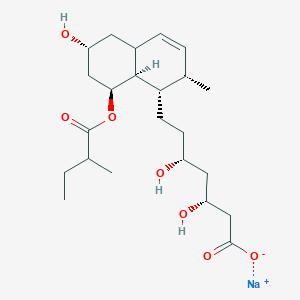
Benzathine cefotaxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzathine cefotaxime is a third-generation cephalosporin antibiotic that is commonly used in clinical practice. It is a long-acting antibiotic that is used to treat a variety of bacterial infections. This compound is synthesized by a chemical process and has a unique mechanism of action that makes it effective against a wide range of bacteria.
Scientific Research Applications
Benzathine cefotaxime has a wide range of scientific research applications. It is commonly used in microbiology and immunology research to study the mechanisms of bacterial resistance to antibiotics. This compound is also used in molecular biology research to study gene expression and protein synthesis. In addition, this compound is used in pharmacology research to study drug interactions and drug metabolism.
Mechanism of Action
Benzathine cefotaxime works by inhibiting the growth and replication of bacteria. It does this by binding to the bacterial cell wall and disrupting the synthesis of peptidoglycan, a key component of the cell wall. This leads to the weakening and eventual death of the bacteria. This compound is effective against a wide range of bacteria, including gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It is absorbed into the bloodstream and distributed throughout the body, where it targets and kills bacteria. This compound is metabolized by the liver and excreted in the urine. It has a half-life of approximately 8 hours, which makes it a long-acting antibiotic.
Advantages and Limitations for Lab Experiments
Benzathine cefotaxime has several advantages for lab experiments. It is a potent antibiotic that is effective against a wide range of bacteria, which makes it a useful tool for studying bacterial resistance to antibiotics. This compound is also a long-acting antibiotic, which means that it can be used to study the effects of antibiotics over an extended period of time. However, this compound has some limitations for lab experiments. It is a complex molecule that requires careful handling and storage to maintain its stability and purity. In addition, this compound is a relatively expensive antibiotic, which can limit its use in some lab experiments.
Future Directions
There are several future directions for benzathine cefotaxime research. One area of research is the development of new formulations of this compound that are more stable and easier to handle. Another area of research is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Finally, there is a need for more research into the mechanisms of bacterial resistance to antibiotics, which could lead to the development of new strategies for combating bacterial infections.
Conclusion:
This compound is a potent antibiotic that has a wide range of scientific research applications. It is synthesized by a complex chemical process and has a unique mechanism of action that makes it effective against a wide range of bacteria. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of new formulations and the development of new antibiotics.
Synthesis Methods
Benzathine cefotaxime is synthesized by a chemical process that involves the reaction of cefotaxime sodium with benzathine. The process involves the use of solvents and reagents that are carefully controlled to ensure the purity and quality of the final product. The synthesis of this compound is a complex process that requires a high level of expertise and precision.
properties
CAS RN |
127627-69-4 |
|---|---|
Molecular Formula |
C48H54N12O14S4 |
Molecular Weight |
1151.3 g/mol |
IUPAC Name |
(6S,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine |
InChI |
InChI=1S/2C16H17N5O7S2.C16H20N2/c2*1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);1-10,17-18H,11-14H2/b2*20-9-;/t2*10-,14-;/m00./s1 |
InChI Key |
IILSVORLNYJFCF-KDBQXVQCSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2C(=O)[C@@H]([C@@H]2SC1)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)O.CC(=O)OCC1=C(N2C(=O)[C@@H]([C@@H]2SC1)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
synonyms |
BCTX benzathine cefotaxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)

![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)

![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)